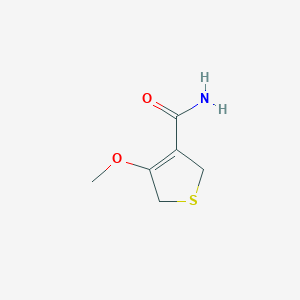
2,5-Dihydro-4-methoxy-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydro-4-methoxy-3-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing sulfur. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the methoxy group and the carboxamide functionality adds to its chemical versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by heating in aqueous sodium hydroxide . This method yields the desired thiophene derivative with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions: 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while reduction can produce thiophene amines.
科学的研究の応用
2,5-Dihydro-4-methoxy-3-thiophenecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. For instance, its derivatives have been shown to inhibit kinases and modulate estrogen receptors, contributing to their therapeutic effects .
類似化合物との比較
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A structurally similar compound with a furan ring instead of thiophene.
Uniqueness: 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and carboxamide groups enhances its potential for diverse applications in medicinal chemistry and material science.
特性
CAS番号 |
65369-30-4 |
|---|---|
分子式 |
C6H9NO2S |
分子量 |
159.21 g/mol |
IUPAC名 |
4-methoxy-2,5-dihydrothiophene-3-carboxamide |
InChI |
InChI=1S/C6H9NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H2,1H3,(H2,7,8) |
InChIキー |
GESXCODMAPHGDV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(CSC1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


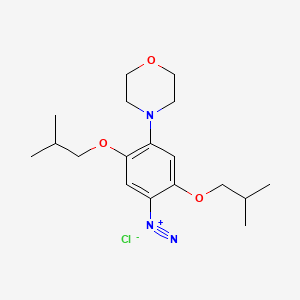

![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
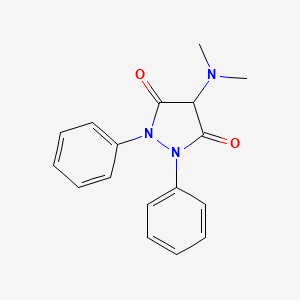
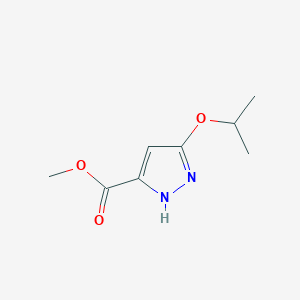
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
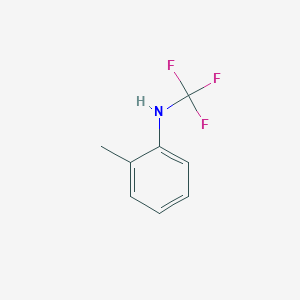
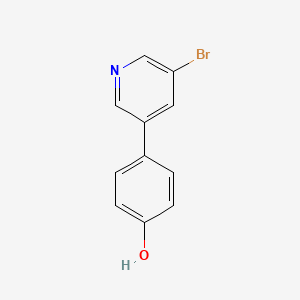
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
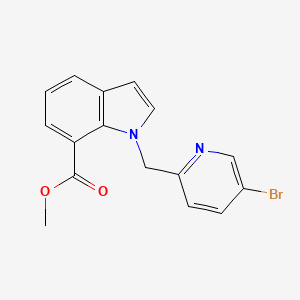

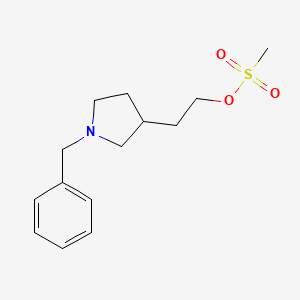
![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)
